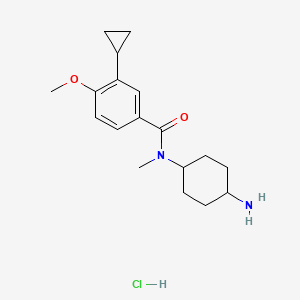

![molecular formula C24H26N4O4 B2566490 3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione CAS No. 896373-76-5](/img/structure/B2566490.png)

3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

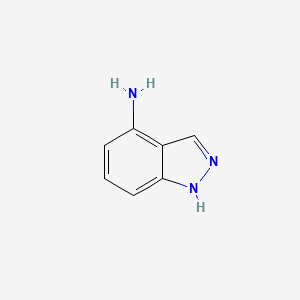

3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione is a chemical compound that has been extensively researched for its potential applications in the field of medicine. Also known as QNZ or ETP-46321, this compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies.

Scientific Research Applications

Antimicrobial and Anticancer Potential

Research on quinazoline derivatives has unveiled their significant antimicrobial and anticancer properties. The synthesis of substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones demonstrated promising antibacterial and antifungal activities, highlighting the biological relevance of such structures derived from quinazoline (Ravi R. Vidule, 2011). Furthermore, novel quinazolinone derivatives synthesized for cytotoxic evaluation have shown potential as anticancer agents, indicating their efficacy against MCF-7 and HeLa cell lines (Safoora Poorirani et al., 2018).

Stability Under Stressful Conditions

The stability of quinazoline derivatives under various stress conditions has also been investigated. Studies on 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one revealed its stability against UV radiation, elevated temperatures, and oxidants, although it showed instability to hydrolysis in alkaline environments (T. Gendugov et al., 2021).

Quality Control for Antimalarial Agents

Quality control methods for quinazoline derivatives, particularly those promising as antimalarial agents, have been developed, ensuring their pharmaceutical viability (S. Danylchenko et al., 2018). These methods include spectroscopic analysis and chromatographic techniques to ascertain the purity and efficacy of the compounds.

Hypotensive Effects

The exploration of quinazoline derivatives has extended to their potential hypotensive effects. Studies have synthesized compounds showing significant activity in relaxing blood vessels, with some being notably more potent than established drugs like papaverine, indicating their potential application in hypertension management (Y. Eguchi et al., 1991).

Antitumor Agents

Quinazoline derivatives containing piperazine moieties have been synthesized and evaluated for their antitumor activities. Compounds such as N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholino-propoxy)quinazoline-4-yl)piperazine-1-yl)acetamide exhibited potent antiproliferative activities against various cancer cell lines, showcasing the therapeutic potential of these compounds in cancer treatment (Wen Li et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with dopamine d2 receptors and serotonin 5-ht2a receptors . These receptors play a crucial role in the regulation of mood and behavior.

Mode of Action

Compounds with similar structures have been reported to act as antagonists at dopamine d2 and serotonin 5-ht2a receptors

Biochemical Pathways

Dopamine and serotonin pathways, which are involved in mood regulation and behavior, could potentially be affected given the compound’s reported interaction with d2 and 5-ht2a receptors .

Result of Action

Based on its reported interaction with d2 and 5-ht2a receptors , it can be inferred that the compound may influence neural activity and potentially exert effects on mood and behavior.

properties

IUPAC Name |

3-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4/c1-17(29)18-8-10-19(11-9-18)26-13-15-27(16-14-26)22(30)7-4-12-28-23(31)20-5-2-3-6-21(20)25-24(28)32/h2-3,5-6,8-11H,4,7,12-16H2,1H3,(H,25,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRYSLKQSJPYPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2-Bromoethyl)-2-methoxyphenoxy]-tert-butyl-dimethylsilane](/img/structure/B2566408.png)

![3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2566414.png)

![3,4-difluoro-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2566421.png)

![[1,1'-Biphenyl]-4-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2566424.png)

![1-{4-Ethoxy-3-[(2-imino-2,3-dihydro-1,3-thiazol-3-yl)methyl]phenyl}ethan-1-one hydrochloride](/img/structure/B2566429.png)